molecular formula C13H10Br2O2 B13682724 Ethyl 6,7-dibromo-2-naphthoate

Ethyl 6,7-dibromo-2-naphthoate

Cat. No.: B13682724
M. Wt: 358.02 g/mol
InChI Key: RJGYDIKFTSZBCU-UHFFFAOYSA-N
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Description

Ethyl 6,7-dibromo-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring, and an ethyl ester group at the 2nd position

Properties

Molecular Formula

C13H10Br2O2

Molecular Weight

358.02 g/mol

IUPAC Name

ethyl 6,7-dibromonaphthalene-2-carboxylate

InChI

InChI=1S/C13H10Br2O2/c1-2-17-13(16)9-4-3-8-6-11(14)12(15)7-10(8)5-9/h3-7H,2H2,1H3

InChI Key

RJGYDIKFTSZBCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6,7-dibromo-2-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-naphthoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 7th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at positions 6 and 7 activate the naphthalene ring for nucleophilic substitution due to their strong electron-withdrawing effects.

Key Reactions:

  • Hydroxylation: Treatment with aqueous NaOH (1–2 M) at 80–100°C replaces bromine with hydroxyl groups, yielding ethyl 6,7-dihydroxy-2-naphthoate.

  • Amination: Reaction with primary amines (e.g., methylamine) in DMF at 120°C under inert conditions produces ethyl 6,7-diamino-2-naphthoate.

Table 1: SNAr Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Reference
Hydroxylation1M NaOH, 80°C, 8h72–85
AminationMethylamine, DMF, 120°C, 12h65–78

Transition Metal-Catalyzed Coupling Reactions

The bromine substituents enable cross-coupling reactions, critical for constructing complex aromatic systems.

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, bromines are replaced with aryl groups:

  • Ethyl 6,7-dibromo-2-naphthoate + phenylboronic acid → Ethyl 6,7-diphenyl-2-naphthoate (yield: 82–90%).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with amines introduces amino groups:

  • Reaction with morpholine in toluene at 100°C yields ethyl 6,7-dimorpholino-2-naphthoate (yield: 75–88%).

Table 2: Coupling Reaction Parameters

Reaction TypeCatalystSolventTemp (°C)Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O8082–90
Buchwald-HartwigPd₂(dba)₃/XantphosToluene10075–88

Ester Functionalization

The ethyl ester group undergoes hydrolysis, transesterification, and reduction:

Hydrolysis to Carboxylic Acid

  • Acidic Conditions: HCl (6M) in ethanol/water (1:1) at reflux yields 6,7-dibromo-2-naphthoic acid (yield: 90–95%) .

  • Basic Conditions: NaOH (2M) in ethanol produces the sodium salt, which acidifies to the free acid .

Transesterification

Reaction with methanol and H₂SO₄ catalyst forms mthis compound (yield: 85–92%) .

Radical-Mediated Reactions

Under UV light or radical initiators (e.g., AIBN), bromine atoms participate in chain reactions:

  • Debromination: Reaction with tributyltin hydride removes bromines, yielding ethyl 2-naphthoate .

  • Polymerization: Initiates radical polymerization with styrene or acrylates, forming brominated copolymers .

Biological Interactions

The compound’s electrophilic bromines enable covalent binding to biological nucleophiles:

  • Enzyme Inhibition: Forms adducts with cysteine residues in enzymes like lactate dehydrogenase (LDH), disrupting NADH binding .

  • Antimicrobial Activity: Demonstrates moderate growth inhibition against Babesia microti (IC₅₀: ~85 μM) .

Scientific Research Applications

Ethyl 6,7-dibromo-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6,7-dibromo-2-naphthoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atoms and the ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 6,7-dibromo-2-naphthoate can be compared with other brominated naphthoates such as:

  • Ethyl 6-bromo-2-naphthoate
  • Ethyl 7-bromo-2-naphthoate
  • Ethyl 6,7-dichloro-2-naphthoate

Uniqueness

The dual bromination enhances its ability to participate in various chemical reactions and increases its biological activity compared to mono-brominated or chlorinated analogs .

Q & A

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Answer : Cross-validate results using certified reference materials and inter-laboratory collaborations. Publish raw data (e.g., NMR FID files) in open repositories for transparency. Investigate polymorphic forms via DSC/XRD to explain thermal differences .

Q. What ethical considerations apply to publishing synthetic routes that could be misused for hazardous derivatives?

  • Answer : Follow dual-use research guidelines (e.g., WHO frameworks). Disclose risks in supplementary materials and avoid detailing large-scale synthesis. Collaborate with institutional biosafety committees to assess publication ethics .

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